molecular formula C32H28ClN3O4S3 B2529992 ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 670273-90-2

ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2529992
CAS No.: 670273-90-2
M. Wt: 650.22
InChI Key: KQKGOWQPMKXNGY-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C32H28ClN3O4S3 and its molecular weight is 650.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • One-step Synthesis for Anti-allergy Compounds : A study by Leistner et al. (1988) described a one-step synthesis technique for producing 2-aminothieno[2,3-d][1,3]thiazin-4-ones from ethyl 2-benzoylthioureidothiophen-3-carboxylates. This method, involving cyclization under basic or acidic conditions, yielded compounds with potential anti-allergy activity, indicating a pathway for developing allergy treatments (Leistner et al., 1988).

  • Antimicrobial Activity : Prasad et al. (2017) reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives showing significant antimicrobial properties. These derivatives were synthesized through a base-protanated reaction and evaluated for their antibacterial activity, highlighting the importance of thiophene derivatives in antimicrobial drug development (Prasad et al., 2017).

Biological Activity and Potential Therapeutics

  • Anticancer Properties : Gad et al. (2020) discovered new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for breast cancer treatment. The study involved multicomponent synthesis and in vitro and in vivo evaluation, showing promising antiproliferative potential against cancer cell lines. This research opens avenues for developing anticancer therapeutics with improved efficacy (Gad et al., 2020).

  • Antibacterial and Antifungal Activities : Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and evaluated their Cr(III) and Zn(II) complexes for antibacterial and antifungal activities. Some compounds showed activities comparable to standard drugs, suggesting their potential as new antimicrobial agents (Altundas et al., 2010).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28ClN3O4S3/c1-2-40-31(39)27-22-11-7-4-8-12-24(22)43-29(27)34-25(37)18-42-32-35-28-26(30(38)36(32)21-9-5-3-6-10-21)23(17-41-28)19-13-15-20(33)16-14-19/h3,5-6,9-10,13-17H,2,4,7-8,11-12,18H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKGOWQPMKXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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